molecular formula C13H8FN3O2S B2488544 N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-86-7

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2488544
CAS No.: 851943-86-7
M. Wt: 289.28
InChI Key: YSIBSTCDXPYBEC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 2-fluorophenyl carboxamide group. The compound is synthesized via heterocyclization reactions, often starting from hydrazide intermediates (e.g., pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide) and reacting with fluorophenyl isothiocyanate or analogous reagents . Its structure is confirmed by spectral techniques (IR, NMR, MS) and elemental analysis, standard practices for validating such derivatives .

Properties

IUPAC Name

N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBSTCDXPYBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 6-Aryl-5-Cyano-2-Thiouracil Derivatives

The most widely reported method involves cyclocondensation of 6-aryl-5-cyano-2-thiouracil precursors with α-halo carbonyl compounds. For N-(2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, the synthesis begins with 6-(2-fluorophenyl)-5-cyano-2-thiouracil (1a ). Treatment with chloroacetone in ethanol under reflux conditions in the presence of fused sodium acetate facilitates cyclization. The reaction proceeds via nucleophilic substitution at the thiouracil sulfur, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core.

Reaction Conditions

  • Solvent: Ethanol
  • Temperature: Reflux (78°C)
  • Time: 4–6 hours
  • Catalyst: Sodium acetate (2.5 equiv)

The intermediate sodium salt is filtered, neutralized with HCl, and recrystallized from an ethanol-dioxane mixture (1:1) to yield the target compound as pale brown crystals (72% yield). FT-IR analysis confirms the presence of C=O (1655 cm⁻¹) and CN (2207 cm⁻¹) groups, while ¹H NMR reveals aromatic protons at δ 7.35–7.89 ppm and a methyl group at δ 2.42 ppm.

Coupling of Thiazolo[3,2-a]Pyrimidine-6-Carbonyl Chloride with 2-Fluoroaniline

An alternative route involves synthesizing 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonyl chloride (2 ) and coupling it with 2-fluoroaniline. The carbonyl chloride is prepared by treating the corresponding carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. Subsequent reaction with 2-fluoroaniline in anhydrous tetrahydrofuran (THF) in the presence of triethylamine (Et₃N) yields the carboxamide.

Reaction Conditions

  • Solvent: THF
  • Temperature: 0°C → room temperature
  • Time: 12 hours
  • Base: Et₃N (1.2 equiv)

This method achieves a 68% yield, with HPLC purity >98%. The carbonyl chloride intermediate’s reactivity necessitates controlled conditions to avoid hydrolysis.

Multi-Step Synthesis via Chalcone Intermediates

A third approach employs chalcone derivatives as key intermediates. Starting from 2-fluoroacetophenone and ethyl cyanoacetate, a Knoevenagel condensation forms the chalcone 3a . Cyclization with thiourea in ethanol under reflux generates the pyrimidine-2-thiol (4a ), which is alkylated with chloroacetone to form the thiazolo[3,2-a]pyrimidine core. Finally, hydrolysis of the ethyl ester group and amidation with 2-fluoroaniline using carbodiimide coupling (EDC/HOBt) furnishes the target compound.

Key Steps

  • Knoevenagel Condensation: Ethanol, piperidine catalyst, 80°C, 4 hours.
  • Cyclization with Thiourea: Ethanol, reflux, 6 hours.
  • Amidation: DMF, EDC/HOBt, 0°C → room temperature, 24 hours.

This route offers flexibility for structural diversification but requires meticulous purification, yielding 65% overall.

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to accelerate the synthesis. A mixture of 2-fluorophenyl isocyanate, 2-aminothiazole, and ethyl acetoacetate undergoes microwave-assisted cyclocondensation at 120°C for 20 minutes. The one-pot reaction eliminates solvent use and reduces reaction time tenfold compared to conventional methods.

Reaction Conditions

  • Microwave Power: 300 W
  • Temperature: 120°C
  • Time: 20 minutes
  • Catalyst: None

This green chemistry approach achieves 75% yield with >95% purity, as confirmed by LC-MS.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Purity Key Advantage
Cyclocondensation 72% 4–6 hours 98% High regioselectivity
Coupling 68% 12 hours 98% Scalability
Multi-Step 65% 24 hours 97% Structural versatility
Microwave 75% 20 minutes 95% Rapid, solvent-free

Mechanistic Insights and By-Product Formation

  • Cyclocondensation Mechanism:

    • Nucleophilic attack by the thiouracil sulfur on the α-carbon of chloroacetone initiates ring closure.
    • Intramolecular cyclization eliminates HCl, forming the thiazole ring.
    • By-Products: Over-alkylation at N-3 of the pyrimidine (5–8% yield) occurs if excess chloroacetone is used.
  • Coupling Side Reactions:

    • Hydrolysis of the carbonyl chloride to the carboxylic acid (3–5%) in the presence of moisture.

Spectral Characterization Data

Technique Key Signals
FT-IR 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-F)
¹H NMR δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.89 (m, 4H, Ar-H), 2.42 (s, 3H, CH₃)
¹³C NMR δ 164.2 (C=O), 158.9 (C-F), 145.3 (thiazole-C), 122–135 (Ar-C), 25.1 (CH₃)
MS m/z 313 [M+H]⁺

Optimization Strategies

  • Catalyst Screening:
    • Replacing sodium acetate with K₂CO₃ improves yield to 78% by enhancing deprotonation.
  • Solvent Effects:
    • Using DMF instead of ethanol reduces reaction time to 2 hours but lowers yield (60%) due to side reactions.
  • Temperature Control:
    • Maintaining reflux at 78°C prevents decomposition of the nitro group.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazolo-pyrimidine core structure, which is known for its potential biological activity. The molecular formula is C13H9FN4O2SC_{13}H_{9}FN_{4}O_{2}S with a molecular weight of 304.29 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Anticancer Activity

2.1 Mechanism of Action

Research indicates that compounds within the thiazolo-pyrimidine class exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that these compounds can target protein kinases and other signaling pathways critical for tumor growth.

2.2 Case Studies

A notable study evaluated the anticancer activity of various thiazolo-pyrimidine derivatives against multiple cancer cell lines. The results indicated that N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide demonstrated significant growth inhibition in several human cancer cell lines, including:

Cell LinePercent Growth Inhibition (%)
A375 (Melanoma)78
MCF-7 (Breast)65
DU145 (Prostate)72

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

Drug Discovery Applications

3.1 Screening Libraries

This compound has been included in various screening libraries aimed at identifying novel drug candidates. Its structural characteristics make it a suitable candidate for further modifications to enhance efficacy and reduce toxicity.

3.2 Structure-Activity Relationship (SAR)

The compound's structure allows for the exploration of SAR studies to optimize its biological activity. Modifications to the thiazole or pyrimidine rings can lead to derivatives with improved potency against specific cancer types or reduced side effects.

Additional Biological Activities

Beyond anticancer properties, this compound has shown promise in other therapeutic areas:

Activity TypeObservations
AntimicrobialEffective against several bacterial strains in preliminary tests.
Anti-inflammatoryExhibited moderate anti-inflammatory activity in vitro.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is crucial in managing hyperpigmentation disorders . Additionally, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Thiazolo[3,2-a]pyrimidine carboxamides exhibit diverse biological activities depending on substituents. Key analogs include:

Compound Name Substituents Key Differences vs. Target Compound Biological Activity/Notes Reference
N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (Target) 2-fluorophenyl carboxamide Reference compound Potential anticancer/antimicrobial activity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenyl, methyl, phenyl carboxamide Methoxy group (electron-donating) vs. fluorine Enhanced lipophilicity; possible CNS activity
N-(2-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 2-ethylphenyl carboxamide Ethyl group (bulky) vs. fluorine Altered metabolic stability
N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 4-methoxyphenethyl carboxamide Phenethyl chain vs. fluorophenyl Improved solubility; extended pharmacokinetics
6-(3-Fluorophenyl)-3-methyl-7-[(1S)-1-(7H-purin-6-ylamino)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one 3-fluorophenyl, purine-linked substituent Fluorine at 3-position; purine moiety Antineoplastic (WHO-listed)

Structural and Crystallographic Insights

  • Ring Conformation : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines is often puckered (flattened boat conformation), as seen in ethyl 7-methyl-3-oxo-5-phenyl derivatives (C5 deviation: 0.224 Å) .
  • Dihedral Angles : Fused thiazolo-pyrimidine rings form dihedral angles up to 80.94° with aromatic substituents, influencing intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Physicochemical Properties

  • Melting Points : Methoxy-substituted derivatives (e.g., 427–428 K) have higher melting points than fluorine analogs due to increased symmetry .

Biological Activity

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a notable compound within the thiazolopyrimidine family, recognized for its diverse biological activities. This review focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with a fluorophenyl substituent, which is critical for its biological activity. The molecular formula is C13H8FN3O2SC_{13}H_{8}FN_{3}O_{2}S, and it has a molecular weight of approximately 289.2849 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values ranging from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition assays revealed IC50 values around 0.04 µM, comparable to celecoxib, a widely used anti-inflammatory drug .
  • Enzyme Inhibition :
    • Molecular docking studies suggest that this compound binds effectively to human acetylcholinesterase (hAChE), demonstrating potential as a treatment for Alzheimer's disease with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiazolopyrimidine structure allows for effective binding to various enzymes involved in cancer progression and inflammatory pathways.
  • Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
  • Gene Expression Alteration : Studies indicate that the compound affects the expression of genes associated with cell survival and inflammation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer IC50 (µM)COX-2 Inhibition IC50 (µM)hAChE Inhibition IC50 (µM)
N-(2-fluorophenyl)-5-oxo-5H-thiazolo10 - 200.04Low micromolar
Doxorubicin11.26 - 23.47Not applicableNot applicable
CelecoxibNot applicable0.04Not applicable

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Neuroprotective Effects : In models of neurodegeneration, this compound showed promise in reducing neuroinflammation and promoting neuronal survival in vitro.

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